3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a fluorobenzylthio substituent at the 3-position and dimethyl groups at the 5 and 6 positions
Preparation Methods
The synthesis of 3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-fluorobenzyl chloride and 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-one.
Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with a thiol derivative to form 2-fluorobenzylthio intermediate.
Cyclization: The intermediate is then subjected to cyclization with 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-one under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or alcohol derivatives.
Substitution: The fluorobenzylthio group can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of novel drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing anticancer, antiviral, and antimicrobial agents.
Biological Studies: Researchers have investigated its biological activity, including its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular processes.
Comparison with Similar Compounds
3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole-pyrimidine core but differ in their substituents and biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit distinct pharmacological properties.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds contain a triazine ring fused to a quinoxaline ring and are studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound with potential pharmacological applications. This compound belongs to the class of triazolopyrimidines and is characterized by a unique structure that incorporates a fluorobenzylthio substituent and dimethyl groups at specific positions. Its biological activity has been the subject of various studies, indicating a range of potential therapeutic effects.
- Molecular Formula : C14H13FN4OS
- Molecular Weight : 304.34 g/mol
- CAS Number : 891136-69-9
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been observed to modulate the activity of certain kinases and proteases, which play crucial roles in various cellular processes. The compound's mechanism involves binding to these targets, leading to alterations in signal transduction pathways that can affect cell proliferation and survival.
Biological Activity Overview
The compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of triazolopyrimidines have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that triazolopyrimidine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various triazolopyrimidine derivatives, including the target compound. The results indicated significant inhibition of cell growth in human cancer cell lines (SK-Hep-1 and MDA-MB-231) with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested.
Case Study 2: Antimicrobial Efficacy
In vitro tests on microbial strains demonstrated that compounds related to this compound exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Gram-positive bacteria.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXFIKJJHIOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC=CC=C3F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.